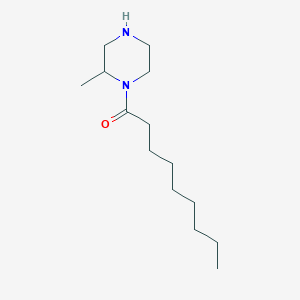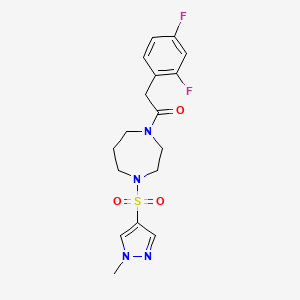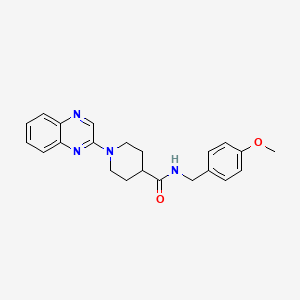![molecular formula C22H23N5O2 B2799610 7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-52-1](/img/structure/B2799610.png)
7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Tuberculostatic Activity
Compounds structurally analogous to the mentioned chemical have been synthesized and evaluated for their tuberculostatic activity. These studies involve three-component condensations of aromatic or heteroaromatic aldehydes with β-dicarbonyl compounds and triazol-5-amine or pyrazol-5-amine, highlighting the potential of these compounds in developing new antituberculosis agents (Titova et al., 2019).
Biological and Antioxidant Activity
Research into the biological activity and antioxidant properties of triazolopyrimidines has shown promising results. The synthesis of specific derivatives, characterized by various spectroscopic techniques, revealed their antimicrobial and antioxidant activities. This highlights the compound's versatility and potential in medicinal chemistry (Gilava et al., 2020).
Antimicrobial and Antifungal Activity
Novel series of triazolopyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal activities. The characterization of these compounds was achieved through mass, IR, 1H-NMR spectroscopic techniques, and elemental analyses, indicating a broad spectrum of potential applications in combating microbial infections (Chauhan & Ram, 2019).
Green Synthesis Approach
A new environmentally friendly method for the catalyst-free synthesis of a promising antituberculosis drug, related to the triazolopyrimidine class, was developed. This method emphasizes the importance of solvent choice in the reaction mixture for optimizing yield and purity, reflecting the ongoing efforts to make chemical synthesis more sustainable (Titova et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 could disrupt the JAK-STAT signaling pathway, leading to changes in gene expression and cellular functions .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting they may have favorable bioavailability
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines , suggesting they may induce cell death or inhibit cell proliferation.
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions , suggesting that the synthesis process may be influenced by temperature and other environmental factors
Análisis Bioquímico
Biochemical Properties
The compound 7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been reported to interact with several enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction could potentially affect various biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit the enzymatic activity of CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds in this class show significant anti-proliferative activity over time .
Metabolic Pathways
It is known that compounds of this class can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the uptake, translocation, and metabolism of compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class play key roles in modulating their biological activity .
Subcellular Localization
Given its interactions with enzymes such as CDK2, it is likely that it may be localized to areas of the cell where these enzymes are present .
Propiedades
IUPAC Name |
7-(2-ethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-17-11-6-5-10-16(17)19-18(20(23)28)14(3)24-22-25-21(26-27(19)22)15-9-7-8-13(2)12-15/h5-12,19H,4H2,1-3H3,(H2,23,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZISQKSUAKNLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC=CC(=C4)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2799535.png)
![N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride](/img/no-structure.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)

![2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2799546.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2799547.png)


